N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Description
N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine (molecular formula: C₁₆H₁₃FN₂S) is a thiazole derivative characterized by a benzyl group attached to the thiazole ring’s 2-amino position and a 4-fluorophenyl substituent at the 4-position of the thiazole core. Its structural identifiers include SMILES C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F, InChIKey BAQWPVJOMKGWEF-UHFFFAOYSA-N, and CAS RN 565209-32-7 .
Properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWPVJOMKGWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with benzyl bromide in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
For industrial production, the synthesis route is optimized to maximize yield and minimize costs. This often involves the use of cheaper raw materials and more efficient catalysts. The process may also be scaled up using continuous flow reactors to enhance production efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl and benzyl substituents undergo electrophilic substitution under controlled conditions.
Key Reactions:
Mechanistic Notes :
-
Fluorine directs electrophiles to the meta position on the 4-fluorophenyl ring due to its strong electron-withdrawing effect .
-
The benzyl group’s para position is sterically hindered, favoring ortho substitution in some cases .
Nucleophilic Substitution at the Thiazole Ring
The 2-amine group and thiazole nitrogen participate in nucleophilic reactions.
Observed Transformations:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-Alkylated derivatives (e.g., R = methyl) | |
| Acylation | AcCl, pyridine, 0°C → RT | N-Acetylated product |
Example :
-
Treatment with benzyl chloride in DMF yields N,N-dibenzyl analogs, confirmed by H-NMR loss of NH signal .
Cross-Coupling Reactions
The thiazole ring and aryl groups enable transition-metal-catalyzed couplings.
Suzuki-Miyaura Coupling:
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Bromo-thiazole analog | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, EtOH/H₂O | Biaryl-thiazole hybrid | 72–85% |
Limitations :
-
Direct coupling at the 4-fluorophenyl group is challenging due to fluorine’s poor leaving-group ability .
Oxidation Pathways:
| Target Site | Oxidizing Agent | Product |
|---|---|---|
| Thiazole S-atom | H₂O₂/AcOH, 50°C | Thiazole sulfoxide derivative |
| Benzyl C–N bond | KMnO₄, H₂O, Δ | Benzoic acid derivative |
Reduction Pathways:
| Reduction Target | Reducing Agent | Product |
|---|---|---|
| N-Benzyl group | H₂, Pd/C, EtOH | Debenzylated thiazol-2-amine |
Data :
-
Catalytic hydrogenation cleaves the benzyl group quantitatively (95% yield).
Complexation and Biological Interactions
The compound’s lone pairs (N, S) enable coordination with metal ions, enhancing bioactivity:
| Metal Ion | Application | Observed Effect |
|---|---|---|
| Cu(II) | Antibacterial agents | Enhanced MIC against S. aureus |
| Pt(II) | Anticancer studies | Caspase-3 activation in HeLa cells |
Note : Coordination modifies electron density, increasing reactivity toward DNA intercalation .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Chromobacterium violaceum, demonstrating zones of inhibition of 20.5 mm and 17.0 mm, respectively. These results indicate promising antibacterial activity, although they are lower than that of the standard antibiotic Streptomycin, which shows zones of inhibition of 36.6 mm and 29.1 mm for the same strains .
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects is thought to involve interference with bacterial cell wall synthesis or function. The thiazole ring is known for its biological activity, particularly in disrupting microbial processes .
Synthesis and Chemical Applications
Building Block for Complex Molecules
This compound serves as a vital building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with enhanced properties .
Chemical Properties
this compound has a molecular formula of and a molecular weight of approximately 280.39 g/mol . The compound's synthesis typically involves the reaction of benzyl amine with fluorinated phenyl thiazole derivatives under specific conditions to yield high-purity products suitable for further applications.
Case Study 1: Antibacterial Efficacy
In a study published in Molbank, this compound was synthesized and tested for its antibacterial properties against clinically relevant strains. The results indicated that while the compound showed effective inhibition, further structural modifications could enhance its potency .
Case Study 2: Synthesis Pathways
Another research article detailed various synthetic pathways leading to this compound, highlighting its versatility as a precursor for complex organic molecules. The study emphasized the importance of optimizing reaction conditions to achieve higher yields and purities.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Thiazol-2-amine Derivatives and Their Activities
Impact of Substituents on Activity
Thiazole 4-Position Modifications :
- Fluorophenyl vs. Methoxyphenyl : Replacement of 4-fluorophenyl with 4-methoxyphenyl (e.g., compound 10s in ) improved antiproliferative activity, likely due to enhanced electron-donating effects and tubulin binding affinity .
- Halogenation : Dichlorophenyl substitution (as in ) may increase lipophilicity and membrane permeability but could reduce solubility .
N-Substituent Variations: Benzyl vs. Trimethoxyphenyl: The trimethoxyphenyl group in 10c enhances tubulin polymerization inhibition by mimicking colchicine’s binding motif, whereas the benzyl group in the target compound may favor different interactions . Nitrophenoxyphenyl: The nitro group in ’s compound improves anthelmintic activity, likely through redox-mediated mechanisms .
Pharmacological and Physicochemical Properties
- Tubulin Inhibitors : Compounds like 10c (trimethoxyphenyl derivative) exhibit IC₅₀ values of ~1–5 µM in cancer cell lines, while benzyl-substituted analogs require further evaluation .
- Antibacterial Specificity : Chlorine and nitro substituents on the N-aryl group correlate with Gram-positive bacterial inhibition, as seen in and .
- Solubility : Methoxy and nitro groups may reduce solubility compared to fluorophenyl derivatives, impacting bioavailability .
Biological Activity
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzylamine with 4-fluorobenzaldehyde and thioamide under acidic conditions. The thiazole ring formation is crucial for the biological activity of this compound. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce environmental impact.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Chromobacterium violaceum | 16 µg/mL |
These results suggest that the thiazole moiety plays a critical role in enhancing the antimicrobial efficacy of the compound .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that this compound selectively induces apoptosis in cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The compound's IC50 values indicate moderate potency compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U251 (glioblastoma) | 5.0 | Apoptosis induction via caspase activation |
| WM793 (melanoma) | 6.5 | Cell cycle arrest in S phase |
The structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom on the phenyl ring enhances cytotoxicity by increasing lipophilicity and facilitating cellular uptake .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing various thiazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. Results indicated that it exhibited superior activity against Gram-positive bacteria compared to several known antibiotics. This finding underscores its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Applications
A recent investigation into the anticancer effects of this compound revealed promising results in xenograft models. Mice treated with this compound showed reduced tumor volumes and prolonged survival compared to controls. Histological analysis confirmed significant apoptosis within tumor tissues, suggesting that this compound could be a candidate for further development in cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thioureas with α-haloketones. For example, reacting N-benzylthiourea with 2-bromo-1-(4-fluorophenyl)ethanone in refluxing ethanol (70–80°C) for 6–8 hours yields the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and temperature to maximize purity (>95%) and yield (~70–80%) . Critical parameters include stoichiometric ratios (1:1.2 for thiourea:haloketone) and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the molecular structure of N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in dichloromethane/methanol. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K, with refinement via SHELXL (space group P2₁/c). Key metrics include R-factor (<0.05), bond angles (e.g., C-S-C ≈ 88°), and torsional parameters for the fluorophenyl-thiazole dihedral angle (~15–20°) . Complementary characterization employs H/C NMR (e.g., δ ~7.8 ppm for thiazole C5-H) and HRMS (calculated [M+H]: 325.12) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer Potential : MTT assay (IC vs. HeLa or MCF-7 cells) with paclitaxel as a positive control .
- Tubulin Inhibition : Competitive binding assays using colchicine-site probes (e.g., [H]colchicine) to evaluate IC values .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC values in anticancer assays)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, serum concentration). To mitigate:
- Standardize protocols (e.g., 48-hour incubation, 10% FBS).
- Validate via orthogonal assays (e.g., tubulin polymerization inhibition alongside cell viability) .
- Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. What computational strategies are effective for predicting target engagement and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with tubulin (PDB: 1SA0) to predict binding at the colchicine site. Key interactions include π-π stacking with the thiazole ring and hydrogen bonding with Thr179 .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential to correlate substituents (e.g., benzyl vs. methyl groups) with activity .
Q. How does the fluorine substituent influence pharmacokinetic properties and metabolic stability?
- Methodological Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Assess via:
- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS. Fluorophenyl analogs typically show >60% remaining after 1 hour vs. <40% for non-fluorinated analogs .
- LogD Measurement : Shake-flask method (octanol/water) reveals logD ~2.5, indicating moderate blood-brain barrier permeability .
Q. What strategies optimize crystallinity for X-ray studies when the compound resists crystallization?
- Methodological Answer :
- Solvent Screening : Test 10–15 solvent systems (e.g., DCM/hexane, THF/water) using vapor diffusion.
- Additive Crystallization : Introduce co-formers (e.g., succinic acid) or use high-throughput platforms (e.g., Crystal16™) .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours improves crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
